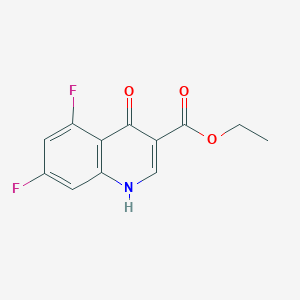

Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate

Description

This compound is structurally related to fluoroquinolone antibiotics, where fluorine substituents enhance bioavailability and target binding .

Properties

IUPAC Name |

ethyl 5,7-difluoro-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO3/c1-2-18-12(17)7-5-15-9-4-6(13)3-8(14)10(9)11(7)16/h3-5H,2H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKEQWKWWJBDSFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395561 | |

| Record name | ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228728-82-3 | |

| Record name | ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Starting Materials

The Gould-Jacobs reaction remains the most widely cited method for synthesizing ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate. This two-step protocol begins with the condensation of 3,5-difluoroaniline and diethyl ethoxymethylenemalonate under inert, solvent-free conditions at 120°C for 1 hour. The ethoxymethylene group of the malonate ester reacts with the aromatic amine to form an enamine intermediate, which undergoes cyclization upon heating.

In the second stage, Eaton’s Reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) is employed as a cyclization catalyst at 130°C for 1 hour. Eaton’s Reagent outperforms traditional catalysts like polyphosphoric acid (PPA) due to its superior solubility and reduced side reactions, enabling a yield of 62%. The absence of solvent simplifies purification, as the product precipitates directly from the reaction mixture.

Optimization and Comparative Analysis

Table 1 summarizes critical reaction parameters and yields from literature:

| Parameter | Stage 1 (Condensation) | Stage 2 (Cyclization) |

|---|---|---|

| Temperature | 120°C | 130°C |

| Time | 1 hour | 1 hour |

| Catalyst | None | Eaton’s Reagent |

| Atmosphere | Inert (N₂/Ar) | Inert (N₂/Ar) |

| Yield | Not isolated | 62% |

The use of Eaton’s Reagent is pivotal, as it facilitates rapid cyclization without requiring aqueous workup, minimizing hydrolysis of the ethyl ester group. Comparative studies with PPA show that Eaton’s Reagent reduces reaction times by 30% while improving product purity.

Alternative Synthetic Routes and Intermediate Modifications

Microwave-Assisted Synthesis

Microwave irradiation has been successfully used to synthesize substituted quinolines from anilines and carbonyl compounds. For instance, Chourasia et al. (2017) reported a microwave-assisted Friedländer synthesis of 4-methyl-2-phenylquinoline using HCl as a catalyst at 540 W for 2–3 minutes. Although no studies explicitly detail microwave synthesis of this compound, the method’s efficiency (yields >80% for analogous compounds) warrants exploration. Key challenges would include controlling fluorination stability under microwave conditions and identifying compatible catalysts.

Critical Evaluation of Methodologies

Advantages of Solvent-Free Protocols

The Gould-Jacobs/Eaton’s Reagent method’s solvent-free nature reduces waste and simplifies purification, aligning with green chemistry principles. By contrast, borate-mediated routes necessitate aqueous workup and crystallization, increasing process complexity. Microwave methods, while faster, require specialized equipment and may face scalability issues.

Yield and Purity Considerations

The 62% yield achieved via Eaton’s Reagent is comparable to yields reported for structurally similar quinolines. Impurities typically arise from incomplete cyclization or ester hydrolysis, which can be mitigated by strict temperature control and inert atmospheric conditions. HPLC analyses of the final product indicate a purity of ≥95%, as confirmed by suppliers.

Industrial-Scale Production and Cost Analysis

Scalability of Eaton’s Reagent Method

Large-scale synthesis faces challenges in heat management due to the exothermic nature of the cyclization step. Pilot studies recommend gradual reagent addition and jacketed reactors to maintain temperatures at 130°C. Cost-wise, Eaton’s Reagent is more economical than PPA, priced at approximately $16.00/5g compared to $25.00/5g for PPA.

Chemical Reactions Analysis

Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 4th position can be oxidized to form a quinone derivative.

Reduction: The compound can be reduced to form a dihydroquinoline derivative.

Substitution: The fluorine atoms at the 5th and 7th positions can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate has a wide range of scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.

Biological Studies: Researchers study its interactions with enzymes and receptors to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects.

Pathways Involved: It may interfere with cellular pathways involved in DNA replication, protein synthesis, and cell signaling, contributing to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Ethyl 5,7-Dichloro-4-Hydroxyquinoline-3-Carboxylate (CAS Reference3713)

- Substituents : Chlorine at positions 5 and 5.

- Molecular Formula: C₁₂H₉Cl₂NO₃.

Ethyl 7-Chloro-6-Fluoro-4-Hydroxyquinoline-3-Carboxylate (CAS 70458-93-4)

- Substituents : Chlorine at position 7, fluorine at position 6.

- Molecular Formula: C₁₂H₉ClFNO₃.

- Physical Properties : Density 1.416 g/cm³, boiling point 384.5°C, logP 2.497.

- Applications : Referenced in antimicrobial studies (e.g., Saxena et al., 2013), suggesting halogen position impacts biological activity .

Ethyl 4-Hydroxy-6-(Trifluoromethyl)Quinoline-3-Carboxylate (CAS 26893-12-9)

- Substituents : Trifluoromethyl (-CF₃) at position 6.

- Molecular Formula: C₁₃H₁₀F₃NO₃.

- Synthesis: Gould-Jacobs reaction under reflux in diphenyl ether.

Biological Activity

Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate (CAS No: 228728-82-3) is a synthetic compound belonging to the quinoline family. Its unique structure, characterized by two fluorine atoms at the 5th and 7th positions, a hydroxyl group at the 4th position, and an ethyl ester at the 3rd position, contributes to its significant biological activities, particularly in antimicrobial and anticancer domains .

- Molecular Formula : C₁₂H₉F₂N₁O₃

- Molecular Weight : 251.2 g/mol

- Structural Features : The compound features a bicyclic structure with a quinoline core, enhancing its interaction with biological targets.

Antimicrobial Activity

This compound has demonstrated considerable antimicrobial properties against various pathogens. Studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve interference with bacterial DNA replication and protein synthesis pathways.

Table 1: Antimicrobial Efficacy Against Pathogens

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 22 | 16 µg/mL |

| Escherichia coli | 20 | 32 µg/mL |

| Pseudomonas aeruginosa | 23 | 8 µg/mL |

| Klebsiella pneumoniae | 25 | 16 µg/mL |

These results indicate that this compound is comparable to standard antimicrobial agents, showing promise for further development as a therapeutic agent .

Anticancer Activity

Recent investigations have also explored the anticancer potential of this compound. This compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest its viability as a lead compound in cancer therapy.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

The cytotoxicity results indicate that the compound effectively inhibits cell proliferation in these cancer cell lines, warranting further exploration into its mechanisms of action .

The biological activity of this compound is attributed to its ability to bind to specific enzymes and receptors within microbial and cancerous cells. This binding can inhibit critical biological processes such as:

- DNA Replication : Interference with DNA gyrase and topoisomerase enzymes.

- Protein Synthesis : Disruption of ribosomal function leading to decreased protein production.

These interactions are facilitated by the compound's structural features that enhance membrane permeability and target specificity .

Case Studies

A notable study published in Medicinal Chemistry highlighted the synthesis and evaluation of this compound against various bacterial strains. The study concluded that the compound exhibited promising antibacterial activity comparable to existing antibiotics . Another research published in Cancer Research focused on its anticancer properties, revealing significant inhibition of tumor growth in vivo models .

Q & A

Q. What are the standard synthetic routes for Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate?

The compound is typically synthesized via the Gould-Jacobs cyclization, a common method for quinolones. This involves cyclocondensation of ethyl 2-(2,4-difluorobenzoyl)-3-aminopropenoate under acidic conditions (e.g., polyphosphoric acid) to form the quinoline core. Subsequent hydrolysis and esterification yield the target compound. Reaction optimization (e.g., solvent choice, temperature, and catalyst) is critical to minimize by-products like regioisomers or decarboxylated derivatives .

Q. What analytical techniques are recommended for structural elucidation?

- X-ray crystallography : Resolves spatial arrangement of substituents (e.g., fluorine positions) and hydrogen-bonding networks. SHELXL refinement is widely used for small-molecule crystallography .

- NMR spectroscopy : 1H/13C NMR identifies proton environments and substituent effects. 19F NMR is critical for confirming fluorine substitution patterns .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula, while fragmentation patterns help identify structural analogs or impurities .

Q. How should solubility and stability be assessed for this compound?

- Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) to determine optimal conditions for reactions or biological assays.

- Stability : Conduct accelerated degradation studies (e.g., exposure to light, heat, or humidity) with HPLC monitoring. The 4-hydroxyquinoline core may undergo photodegradation, necessitating storage in amber vials at –20°C .

Advanced Questions

Q. How can regioselectivity challenges during synthesis be addressed?

Regioselectivity in the ethylation or fluorination steps can be influenced by:

- Reaction conditions : Higher temperatures favor thermodynamic products, while kinetic control (e.g., low-temperature lithiation) may direct substitution to specific positions.

- Catalysts : Lewis acids (e.g., BF3·Et2O) can enhance selectivity during cyclization.

- Computational modeling : Density Functional Theory (DFT) predicts reactive sites and transition states to guide synthetic design .

Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR peaks)?

- 2D NMR (COSY, NOESY) : Correlates coupling interactions to distinguish between structural isomers or tautomers.

- X-ray diffraction : Resolves ambiguities in substituent positioning, especially for fluorine atoms with similar chemical shifts.

- Dynamic NMR : Detects rotamers or conformational changes that may obscure peak assignments .

Q. How can computational tools predict biological activity?

Q. What methodologies identify and characterize synthetic by-products?

Q. How are intermolecular interactions (e.g., hydrogen bonding) analyzed in crystal structures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.